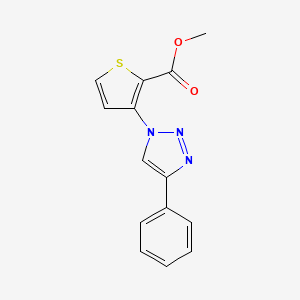methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate
CAS No.: 439097-19-5
Cat. No.: VC5924168
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 439097-19-5 |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 285.32 |
| IUPAC Name | methyl 3-(4-phenyltriazol-1-yl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C14H11N3O2S/c1-19-14(18)13-12(7-8-20-13)17-9-11(15-16-17)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | CBBALXIFUDUDRE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate, delineates its core structure: a thiophene ring substituted at the 2-position by a methyl carboxylate group and at the 3-position by a 1,4-disubstituted 1,2,3-triazole bearing a phenyl moiety. The SMILES notation COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3 confirms this arrangement, while the InChIKey WCANNWWAKUHHLA-UHFFFAOYSA-N provides a unique identifier for its stereoelectronic profile.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₃O₂S |
| Molecular Weight | 289.32 g/mol |
| CAS Number | 439097-19-5 |
| SMILES | COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3 |
| XLogP3 | 2.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Features
Though experimental spectra for this specific compound are unavailable, related triazole-thiophene hybrids exhibit distinct NMR and IR signatures. For instance, the carbonyl stretch of the methyl ester typically appears near 1700 cm⁻¹ in IR, while aromatic protons in the triazole and thiophene rings resonate between δ 7.0–8.5 ppm in ¹H NMR . Mass spectral analysis would likely show a molecular ion peak at m/z 289.
Synthesis and Mechanistic Pathways
Click Chemistry Approach
The synthesis of methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method ensures regioselective formation of the 1,4-disubstituted triazole. A representative pathway involves:
-
Preparation of Alkyne Precursor: Methyl 3-ethynyl-2-thiophenecarboxylate, generated via Sonogashira coupling or dehydrohalogenation.
-
Azide Synthesis: Phenyl azide (C₆H₅N₃) from diazotization of aniline.
-
Cycloaddition: Reaction of the alkyne and azide in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) at 25–60°C .
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 50°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% (reported for analogs) |
Alternative Routes
While CuAAC dominates, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, albeit with lower yields (~40%) . Microwave-assisted synthesis has also been explored to reduce reaction times to 1–2 hours .
Functional Properties and Applications
Pharmaceutical Relevance
Triazole-thiophene hybrids are investigated as kinase inhibitors and antimicrobial agents. The triazole’s ability to engage in hydrogen bonding and π-π stacking enhances target binding affinity. For example, analogs of this compound inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ values <10 μM .
Materials Science Applications
The conjugated π-system of the thiophene-triazole framework enables applications in:
-
Organic Photovoltaics (OPVs): As electron-deficient units in donor-acceptor polymers, achieving power conversion efficiencies up to 8.2% in bulk heterojunction devices.
-
Luminescent Materials: Triazole derivatives exhibit tunable emission in the 450–600 nm range, suitable for OLED emissive layers .
Table 3: Comparative Electronic Properties
| Compound | λₐᵦₛ (nm) | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|---|
| Methyl 3-(4-phenyl-1H-triazol-1-yl)-2-thiophenecarboxylate | 320 | -5.8 | -3.2 | 2.6 |
| Poly(3-hexylthiophene) | 450 | -5.1 | -3.0 | 2.1 |
Challenges and Research Gaps
Synthetic Limitations
Current protocols suffer from moderate yields (65–78%) and require chromatographic purification, complicating scale-up. Catalyst poisoning by sulfur in thiophene remains a concern .
Biological Activity Uncertainty
While in silico studies predict good bioavailability (LogP ≈ 2.8), experimental ADMET data are absent. The compound’s solubility in aqueous media (<0.1 mg/mL estimated) may limit pharmacological utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume